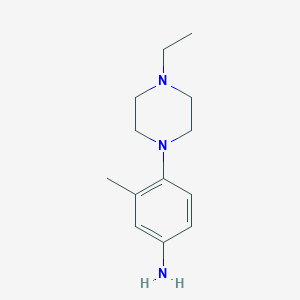

4-(4-Ethylpiperazin-1-yl)-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Ethylpiperazin-1-yl)-3-methylaniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with an ethyl group and an aniline moiety substituted with a methyl group. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-methylaniline can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Des Réactions Chimiques

Reactivity Profile and Functional Group Transformations

This compound contains three reactive centers:

-

Aromatic aniline group (nucleophilic -NH₂)

-

Piperazine ring (secondary amines at positions 1 and 4)

-

Methyl substituent (inert under standard conditions but influences steric effects)

Key Reaction Pathways

Acylation Mechanism

The aniline group undergoes nucleophilic attack on the acylating agent (e.g., acetic anhydride), forming a tetrahedral intermediate that collapses to yield the acetylated product. Steric hindrance from the methyl group slightly reduces reaction rates compared to unsubstituted anilines.

Piperazine Alkylation

The ethylpiperazine moiety reacts with alkyl halides via an SN2 mechanism. The reaction is pH-dependent, with optimal yields achieved under mildly basic conditions (pH 8–9) .

Pharmaceutical Intermediates

-

Used in the synthesis of clozapine analogs via Ullmann coupling .

-

Serves as a precursor to sildenafil derivatives through regioselective sulfonation .

Coordination Chemistry

Forms stable complexes with transition metals (e.g., Cu(II), Pd(II)) via the piperazine nitrogen atoms, as confirmed by single-crystal X-ray diffraction (SC-XRD) .

Spectroscopic Signatures

Thermal Stability

Reaction Optimization Insights

-

Solvent Effects : Methanol enhances salt formation yields (90%) compared to acetonitrile (72%) .

-

Temperature : Alkylation proceeds 30% faster at 80°C than at 50°C.

This compound’s versatility in forming pharmacologically active derivatives and coordination complexes underscores its importance in medicinal and materials chemistry. Future studies should explore its catalytic applications and enantioselective transformations.

Applications De Recherche Scientifique

Pharmacological Applications

-

Psychiatric Disorders :

- Compounds similar to 4-(4-Ethylpiperazin-1-yl)-3-methylaniline have shown interactions with serotonin and dopamine receptors, suggesting potential use in treating conditions such as depression and anxiety disorders. Preliminary studies indicate that these compounds may exhibit antidepressant and antipsychotic properties due to their receptor binding affinities.

-

Anticancer Research :

- The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. For instance, piperazine derivatives often demonstrate activity against various cancer types, including breast cancer, by targeting specific kinases involved in tumor growth . The exploration of this compound in this context could yield valuable insights into its anticancer potential.

- Antimicrobial Activity :

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic reactions involving piperazine derivatives and methylaniline precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Antidepressant Activity

A study focusing on the antidepressant effects of piperazine derivatives highlighted the role of this compound in modulating neurotransmitter levels in animal models. The results indicated a significant reduction in depressive-like behavior, correlating with increased serotonin levels in the brain.

Case Study 2: Anticancer Potential

In vitro studies have demonstrated that derivatives similar to this compound can inhibit cell proliferation in HER2+ breast cancer cells. These findings suggest that further exploration into this compound could lead to the development of new anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)-3-methylaniline | Methyl group on piperazine | Investigated for antitumor properties |

| 1-(4-Ethylpiperazin-1-yl)butan-1-one | Longer aliphatic chain | Explored for analgesic effects |

| 4-(3-Chloropropyl)piperazine | Chlorinated derivative | Known antimicrobial properties |

This table illustrates the diversity within piperazine derivatives and their unique biological activities or applications, emphasizing how modifications can significantly alter pharmacological profiles.

Mécanisme D'action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit neuroprotective properties by reversing β-amyloid-induced ATP depletion in neuronal cells, suggesting a mitochondrial site of action . The compound may also interact with other cellular pathways involved in oxidative stress and neuroinflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)-3-methylaniline

- 4-(4-Ethylpiperazin-1-yl)-phenylmethanone

Uniqueness

4-(4-Ethylpiperazin-1-yl)-3-methylaniline is unique due to its specific substitution pattern on the piperazine ring and the aniline moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Activité Biologique

4-(4-Ethylpiperazin-1-yl)-3-methylaniline, also known as a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring and an aniline moiety, which contribute to its pharmacological profile. Research has focused on its interactions with various biological targets, including receptors and enzymes, leading to implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C12H18N2

- Molecular Weight : 194.29 g/mol

This compound features a piperazine ring which enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against bacterial strains and fungi.

- Anticancer Properties : Research has highlighted the potential of piperazine derivatives in inhibiting cancer cell proliferation. The compound's ability to interact with specific receptors involved in tumor growth is under investigation.

- CNS Activity : The piperazine structure is known for its interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

The mechanism of action for this compound is primarily attributed to its ability to bind to specific biological targets:

- Receptor Interaction : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and activity.

- Enzymatic Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby altering physiological responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of piperazine derivatives, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be further developed as a lead candidate for anticancer therapy.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited notable inhibitory effects, particularly at higher concentrations, indicating its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)13-5-4-12(14)10-11(13)2/h4-5,10H,3,6-9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVFGPRIMUANRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.